molecular formula C12H15N3O2 B2936899 Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1245808-34-7

Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2936899
CAS No.: 1245808-34-7
M. Wt: 233.271
InChI Key: SZZHVBGWUMONRQ-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 883544-72-7) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at position 1, a methyl group at position 6, and a methyl ester at position 4 . This scaffold is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes such as β-lactamases . Its synthesis typically involves condensation reactions between pyrazole amines and ketones or aldehydes under acidic conditions, followed by purification via chromatography .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-7(2)15-11-10(6-13-15)9(12(16)17-4)5-8(3)14-11/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZHVBGWUMONRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the following steps:

  • Formation of the Pyrazolopyridine Core: This can be achieved through the reaction of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions.

  • Methylation: The pyrazolopyridine core is then methylated using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

  • Isopropyl Group Introduction: The isopropyl group is introduced through a subsequent alkylation reaction using isopropyl halides.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative, a key intermediate for further functionalization.

Conditions Reagents Product Notes
Basic hydrolysisNaOH (1–2 equiv) in EtOH/H₂O1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Quantitative conversion at 60–80°C; avoids decarboxylation
Acidic hydrolysisHCl (conc.) in refluxing H₂OSame as aboveLess common due to side reactions (e.g., ring decomposition)

This reaction is critical for accessing carboxylate derivatives used in amide coupling or metal coordination studies .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution, enabling diverse derivatization.

Nucleophile Reagents/Conditions Product Yield Source
Amines (e.g., aniline)DCC, DMAP, dry DCM4-carboxamide derivatives65–85%
HydrazinesEtOH, reflux, 4–6 hHydrazides (precursors for heterocyclic systems)70–90%

For example, reaction with 4-fluoroaniline in the presence of DCC/DMAP yields amides with retained pyrazolopyridine core integrity .

Catalytic Hydrogenation

The pyridine ring can undergo hydrogenation under controlled conditions.

Substrate Modification Catalyst Conditions Product Outcome
Nitro-substituted derivativePd/C (10%)H₂ (1 atm), EtOH, 25°CReduced amine derivativeSelective reduction without ester cleavage

This reaction is pivotal for introducing amino groups, which are valuable in medicinal chemistry applications.

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation at specific positions.

Reaction Reagents Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0–5°CC66-Nitro derivative55–60%
SulfonationSO₃/DMF, 80°CC66-Sulfonic acid45–50%

Regioselectivity is governed by the electron-withdrawing ester group, directing electrophiles to the C6 position .

Alkylation and Arylation

The isopropyl or methyl substituents can be modified via alkylation.

Site Reagents Product Conditions Yield
N1-isopropylMethyl iodide, K₂CO₃, DMFN1-methyl derivative60°C, 12 h78%
Pyrazole C3Benzyl bromide, NaH, THF3-Benzylated pyrazolopyridine0°C to RT, 6 h65%

Steric hindrance from the isopropyl group limits reactivity at N1, favoring C3 modifications .

Cyclocondensation Reactions

The compound serves as a precursor in heterocyclic synthesis.

Reagents Product Application Yield Source
NH₂OH·HCl, EtOH, ΔPyrazolo[3,4-b]pyridine-4-carboximidamideAnticancer agent intermediates82%
Thiourea, PPA, 120°CThieno[2,3-b]pyrazolo[4,3-e]pyridine derivativesFluorescence probes70%

These reactions exploit the ester’s electrophilicity and the core’s aromaticity to build fused heterocycles .

Oxidation and Reduction

Controlled redox reactions modify functional groups without disrupting the core.

Reaction Reagents Product Notes
Ester to alcoholLiAlH₄, dry THF4-Hydroxymethyl derivativeOver-reduction avoided at 0°C
Alcohol to ketonePCC, CH₂Cl₂4-Keto derivativeLimited by ester stability

Key Mechanistic Insights

  • Ester Reactivity : The methyl ester’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution at C6 .

  • Steric Effects : Bulky isopropyl groups at N1 hinder reactions at adjacent positions, favoring C3 or C6 modifications .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Chemistry: In chemistry, Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for the treatment of various diseases. Its derivatives are being explored for their pharmacological effects, including anti-inflammatory and analgesic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations in Substituents

The compound’s activity and physicochemical properties are highly dependent on substituent patterns. Key analogs and their differentiating features are summarized below:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (Positions) Ester Group Molecular Weight Key References
Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Target) 1: isopropyl; 6: methyl Methyl 247.29*
Ethyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1: isopropyl; 6: methyl Ethyl 247.29
Methyl 1-benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1: benzyl; 3: methyl; 6: furan-2-yl Methyl 373.39
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1: methyl; 3: methyl; 5: chloro; 6: methyl Methyl 253.69
Ethyl 3-(4-ethylphenyl)-6-(3-fluoro-4-(methoxycarbonyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3: 4-ethylphenyl; 6: fluorophenyl Ethyl 463.47

*Molecular weight calculated based on formula C₁₂H₁₅N₃O₂.

Key Observations:
  • Substituent Bulk : Bulky groups at position 1 (e.g., benzyl in compound 38 or 3-chlorophenyl in compound 35 ) reduce synthetic yields (e.g., 9% for compound 38 vs. 97% for compound 36 ).
  • Electron-Withdrawing Groups : Chlorine at position 5 () increases molecular weight and may enhance electrophilic reactivity .

Spectroscopic Characterization

  • 1H NMR Trends :
    • The target compound’s isopropyl group exhibits characteristic doublet signals at δ ~1.5–1.7 ppm, while the methyl ester resonates as a singlet near δ 3.8–4.1 ppm .
    • Aromatic protons in furan- or phenyl-substituted analogs (e.g., compound 36) show upfield shifts (δ 6.5–8.5 ppm) due to electron-donating/withdrawing effects .

Biological Activity

Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by research findings and case studies.

  • Molecular Formula : C₁₁H₁₃N₃O₂
  • CAS Number : 883544-72-7
  • Molecular Weight : 219.24 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity.

Anti-inflammatory Activity

Research has shown that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit notable anti-inflammatory properties. A study synthesized various derivatives, demonstrating that some compounds effectively inhibited the NF-κB/AP-1 signaling pathway in a dose-dependent manner, with IC50 values below 50 µM .

Table 1: Anti-inflammatory Activity of Selected Pyrazolo Compounds

CompoundIC50 (µM)Mechanism of Action
Compound 13i< 50Inhibition of NF-κB/AP-1
Compound 16< 50Inhibition of MAPK pathways

Anticancer Potential

The anticancer potential of this compound has been highlighted in several studies. It has shown antiproliferative activity against various human cancer cell lines, including HeLa and HCT116. The mechanism involves apoptosis induction and inhibition of angiogenesis through targeting tubulin polymerization and protein kinase signal transduction pathways .

Case Study: Antiproliferative Activity

In a study evaluating the cytotoxic effects against cancer cell lines, the compound demonstrated significant inhibition at low micromolar concentrations (0.75–4.15 µM) without affecting normal cell proliferation. This selectivity indicates its potential as a lead compound for developing targeted cancer therapies .

Other Pharmacological Activities

Apart from its anti-inflammatory and anticancer properties, this compound has been investigated for other biological activities:

  • Antiviral and Antibacterial Properties : Compounds in the pyrazolo series have shown efficacy against viral and bacterial infections by inhibiting key enzymes involved in pathogen survival .
  • Enzyme Inhibition : Some derivatives have exhibited inhibitory effects on phosphodiesterase-4 and neutrophil elastase, which are crucial in inflammatory responses .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

The synthesis typically involves a multi-step approach, starting with the formation of the pyrazolo[3,4-b]pyridine core. A common strategy includes:

  • Amination and esterification : Reacting a chlorinated precursor (e.g., ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) with morpholine or other amines under reflux conditions, followed by purification via flash chromatography (eluent: EtOAc/hexane) to isolate intermediates .
  • Substituent introduction : Isopropyl and methyl groups can be introduced via nucleophilic substitution or alkylation reactions. For example, alkylation of the pyrazole nitrogen with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Final esterification : Conversion of carboxylic acid intermediates to methyl esters using methanol/HCl or dimethyl sulfate .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • ¹H/¹³C NMR : Key signals include the isopropyl group (δ ~1.4–1.5 ppm for CH₃, δ ~4.5–5.0 ppm for CH), methyl ester (δ ~3.8–4.0 ppm for OCH₃), and pyrazole/pyridine protons (δ ~7.0–9.0 ppm). ¹³C NMR confirms carbonyl groups (δ ~165–170 ppm) .
  • HPLC/TLC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, EtOAc/hexane) with UV detection. highlights methods for detecting impurities ≤0.1% .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature control : Lowering reaction temperatures during amination (e.g., 0–25°C) reduces side reactions like over-alkylation.
  • Catalyst screening : Use of Pd catalysts for cross-coupling reactions or iodine for regioselective azide-alkyne cycloadditions (see for analogous systems) .
  • By-product analysis : LC-MS or GC-MS to identify impurities (e.g., di-alkylated products). recommends spiking experiments with reference standards to confirm impurity structures .

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid (using NaOH/EtOH) to enhance hydrophilicity .
  • Co-solvent systems : Use DMSO/PEG 400 or cyclodextrin-based formulations for cell-based studies.
  • Prodrug approaches : Synthesize phosphate or glycoside derivatives to increase aqueous solubility temporarily .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking studies : Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., BasE in ). Validate with mutagenesis data .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. ’s structural data (¹³C NMR shifts) can parameterize electronic effects .

Q. How to resolve contradictions in biological activity data across studies?

  • Batch analysis : Re-test compounds from different synthetic batches via HPLC to rule out purity variations .
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. notes morpholine-based analogs show cell-type-specific activity .
  • Meta-analysis : Compare data with structurally related compounds (e.g., ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate in ) to identify scaffold-specific trends .

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